molecular formula C19H22N6O B2605748 4-methyl-N-[2-(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide CAS No. 873002-78-9

4-methyl-N-[2-(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide

Numéro de catalogue B2605748
Numéro CAS: 873002-78-9
Poids moléculaire: 350.426
Clé InChI: MJIDASMZBPZXQL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “4-methyl-N-[2-(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .

Applications De Recherche Scientifique

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring, a core component of this compound, is a versatile scaffold in drug discovery. It’s widely used to create novel biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . This compound could be investigated for its potential as a lead structure in the development of new therapeutic agents.

Anti-Tubercular Agents

Compounds with pyridazinyl and pyrrolidinyl substitutions have been explored for their anti-tubercular properties . SMR000807447 could be synthesized and evaluated against strains of Mycobacterium tuberculosis to determine its efficacy as part of a new class of anti-tubercular agents.

Selective Androgen Receptor Modulators (SARMs)

Derivatives of pyrrolidinyl benzonitrile, which share structural similarities with SMR000807447, have been synthesized as SARMs . This compound could be optimized and studied for its selective androgen receptor modulating properties, potentially contributing to treatments for conditions like muscle wasting and osteoporosis.

Antiviral Research

The triazolo and pyridazinyl groups present in SMR000807447 suggest potential antiviral applications. Similar structures have been synthesized and studied for their antiviral properties, particularly against RNA viruses . This compound could be part of a study to develop new antiviral drugs.

Stereoselective Synthesis

Due to the stereogenicity of the pyrrolidine ring, SMR000807447 offers opportunities for exploring stereoselective synthesis methods. The different stereoisomers of this compound could be synthesized and their biological profiles compared to understand the impact of stereochemistry on drug efficacy .

Pharmacokinetic Modification

The compound’s structure allows for modifications that could alter its pharmacokinetic profile, such as solubility and bioavailability. Researchers could explore various derivatives to optimize these properties for better therapeutic outcomes .

Enantioselective Binding Studies

SMR000807447’s potential for enantioselective binding to proteins due to its chiral centers makes it an interesting subject for studies on drug-protein interactions. Understanding how different enantiomers interact with target proteins could guide the design of more effective drugs .

Mécanisme D'action

Propriétés

IUPAC Name

4-methyl-N-[2-(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-14-4-6-15(7-5-14)19(26)20-11-10-17-22-21-16-8-9-18(23-25(16)17)24-12-2-3-13-24/h4-9H,2-3,10-13H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIDASMZBPZXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[2-(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.